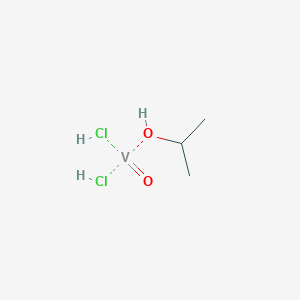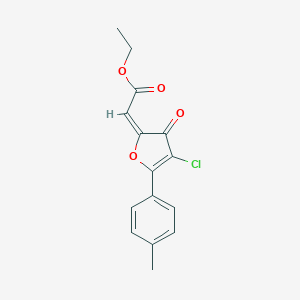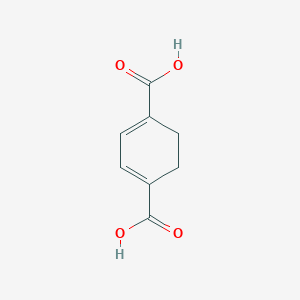
Dichloro(2-propoxy)oxovanadium (V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(2-propoxy)oxovanadium (V) is a chemical compound with the molecular formula C3H7Cl2O2V It is an oxovanadium complex where vanadium is in the +5 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(2-propoxy)oxovanadium (V) can be synthesized through the reaction of vanadium pentoxide (V2O5) with 2-propoxyethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
V2O5+2C3H7OH+2HCl→2C3H7Cl2O2V+H2O
Industrial Production Methods
While specific industrial production methods for Dichloro(2-propoxy)oxovanadium (V) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Dichloro(2-propoxy)oxovanadium (V) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic and inorganic reactions.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of vanadium.
Substitution: The chlorine atoms can be substituted by other ligands, leading to the formation of different vanadium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligands such as amines, phosphines, or other alkoxides can replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce a variety of vanadium complexes with different ligands.
科学的研究の応用
Dichloro(2-propoxy)oxovanadium (V) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: Research has explored its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Studies have investigated its anticancer properties and its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including coatings and catalysts for industrial processes.
作用機序
The mechanism by which Dichloro(2-propoxy)oxovanadium (V) exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby altering their activity. The compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and affect cellular processes. The molecular pathways involved include the modulation of signaling pathways and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Dichloro(ethoxy)oxovanadium (V)
- Dichloro(methoxy)oxovanadium (V)
- Dichloro(isopropoxy)oxovanadium (V)
Uniqueness
Dichloro(2-propoxy)oxovanadium (V) is unique due to its specific ligand environment, which influences its reactivity and stability. The 2-propoxy group provides distinct steric and electronic properties compared to other alkoxy ligands, affecting the compound’s behavior in chemical reactions and its interactions with biological molecules.
特性
IUPAC Name |
oxovanadium;propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.2ClH.O.V/c1-3(2)4;;;;/h3-4H,1-2H3;2*1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDVHRNRDSZLPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.O=[V].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2O2V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)








![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)


